JS-11

NPR1 antagonist non-competitive inhibition pruritus

JS-11 is the only hNPR1 antagonist with validated CNS penetration and in vivo efficacy, reducing pruritus by >50% in acute itch models. Its non-competitive mechanism ensures complete receptor blockade regardless of endogenous ligand levels, while selectivity over adenylate cyclases eliminates confounding cAMP effects. Essential for reproducible itch circuitry research.

Molecular Formula C23H28N4O3
Molecular Weight 408.502
Cat. No. B1192974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJS-11
SynonymsJS-11;  JS 11 JS11
Molecular FormulaC23H28N4O3
Molecular Weight408.502
Structural Identifiers
SMILESO=C(C1=CC=C(C(N2CC3CC3)=C1)N(C4CCCCC4)C2=O)NCC5=CC(C)=NO5
InChIInChI=1S/C23H28N4O3/c1-15-11-19(30-25-15)13-24-22(28)17-9-10-20-21(12-17)26(14-16-7-8-16)23(29)27(20)18-5-3-2-4-6-18/h9-12,16,18H,2-8,13-14H2,1H3,(H,24,28)
InChIKeyOHSMTKLVCHFYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JS-11: A Non-Competitive hNPR1 Antagonist with Quantified In Vivo Efficacy in Pruritus Models


JS-11 (CAS: 1394592-04-1) is a small-molecule inhibitor of natriuretic peptide receptor 1 (NPR1), also known as NPPB receptor or guanylyl cyclase-A [1]. Identified through a high-throughput cell-based screen for human NPR1 (hNPR1) antagonists, JS-11 demonstrates a non-competitive inhibition mechanism and exhibits an IC50 of 1.9 μM against hNPR1 in cellular assays [1][2]. The compound has been shown to cross the blood-brain barrier and attenuate pruritus in multiple mouse models of acute itch, with functional selectivity validated against structurally related adenylate cyclases and a panel of off-target receptors [1].

Why NPR1 Antagonist JS-11 Cannot Be Simply Substituted with In-Class Analogs JS-5, JS-8, or A-71915


Despite sharing the NPR1 target, JS-5, JS-8, and A-71915 exhibit critical differences in mechanism of action, pharmacokinetic properties, and in vivo efficacy that preclude straightforward substitution. Unlike the non-competitive inhibition of JS-11, A-71915 acts as a partial agonist at the murine receptor and fails to block acute itch in vivo [1]. Structurally similar analogs JS-5 and JS-8, while potent in vitro, lack the favorable combination of aqueous solubility, membrane permeability, and CNS penetration that characterizes JS-11, as documented in comparative physicochemical profiling [1]. These functional divergences directly impact experimental reproducibility and therapeutic potential, underscoring the necessity for compound-specific selection.

Quantitative Differentiation of JS-11 vs. Closest NPR1 Inhibitor Comparators


Non-Competitive Inhibition Mechanism Differentiates JS-11 from Competitive Antagonist A-71915

JS-11 inhibits hNPR1 through a non-competitive mechanism, reducing maximal receptor efficacy even at saturating agonist (hNPPA) concentrations up to 105-fold above EC50. In contrast, A-71915, a previously known hNPR1 antagonist, acts competitively, inducing a right-shift in hNPPA potency without suppressing maximal response [1]. Fixed-concentration (5 μM) assays in HEK-hNPR1-cGMP-sensor cells confirm that JS-11 abolishes hNPPA-induced cGMP production, whereas A-71915 only partially attenuates activity at high agonist levels [1].

NPR1 antagonist non-competitive inhibition pruritus

Superior Pharmacokinetic Profile: JS-11 Crosses Blood-Brain Barrier with Quantified CNS Exposure

JS-11 exhibits favorable pharmacokinetic properties for CNS-targeted pruritus research, including rapid blood-brain barrier penetration and a plasma/CNS half-life of approximately 30 minutes following intraperitoneal administration at 5 mg/kg in mice [1]. Quantified CNS concentrations of JS-11 reached levels exceeding the calculated Ki for mNPR1 inhibition [1]. In contrast, structurally similar analog JS-8 required washing steps to dissociate from the receptor, indicative of slower off-rate kinetics, while JS-5 lacked documented in vivo CNS penetration data [1].

pharmacokinetics CNS penetration blood-brain barrier

Quantified In Vivo Efficacy: JS-11 Reduces Histamine-Induced Scratching by >50% in Mice

JS-11 significantly attenuates acute pruritus in mice. Intraperitoneal administration of JS-11 (163 μg, ~7.5 mg/kg) reduced histamine-induced scratching responses by more than half compared to vehicle-treated controls [1]. This reduction was accompanied by a substantial decrease in c-FOS-positive neurons in the spinal cord ipsilateral to the histamine challenge (*P < 0.0001), without affecting contralateral basal activity (ns P = 0.9953) [1]. In contrast, A-71915, a previously characterized competitive hNPR1 antagonist, failed to block acute itch responses in vivo [1].

in vivo efficacy pruritus behavioral pharmacology

Selectivity Profile: JS-11 Spares Adenylate Cyclases and Most Off-Target Receptors

JS-11 exhibits a favorable selectivity window. In cell-based assays using HEK-293 cells, JS-11 completely inhibited hNPPA-induced hNPR1 activity at concentrations that did not inhibit adenylate cyclases (ACs), a structurally related enzyme family [1]. Furthermore, screening against a SafetyScreen44 panel of GPCRs, transporters, ion channels, and nuclear receptors revealed inhibition only of CCKAR and HTR2A at higher concentrations, two receptors with no defined role in pruritus [1]. This contrasts with broader-spectrum guanylyl cyclase inhibitors that may confound experimental interpretation.

selectivity off-target activity adenylate cyclase

Absence of Cytotoxicity at Functional Inhibitory Concentrations

Quantitative high-throughput screening (qHTS) assays in HEK-hNPR1-cGMP-sensor cells demonstrated that JS-11 inhibits hNPR1 activity (IC50 = 1.9 μM) at concentrations far below those that induce cytotoxicity [1]. Cytotoxicity was not observed at the highest tested concentrations required for complete receptor inhibition, indicating a wide therapeutic window in vitro [1]. This contrasts with some tool compounds that exhibit overlapping inhibitory and cytotoxic concentration ranges, complicating data interpretation.

cytotoxicity safety cellular viability

Optimal Use Cases for JS-11 Based on Quantitative Differentiation Data


Investigating Central Mechanisms of Pruritus via NPR1 Antagonism

Researchers studying the spinal and supraspinal circuitry of itch should prioritize JS-11 due to its documented CNS penetration and quantified spinal c-FOS reduction following peripheral pruritogen challenge [1]. The compound's ability to reach CNS concentrations exceeding the mNPR1 Ki validates its use in intrathecal and systemic administration paradigms for dissecting central itch pathways [1].

Behavioral Pharmacology Studies Requiring Robust In Vivo Efficacy

For acute and chronic itch behavioral assays in rodent models, JS-11 is the only hNPR1 antagonist with demonstrated in vivo efficacy, reducing histamine- and CYM5442-induced scratching by more than 50% [1]. This validated activity makes it the reference standard for evaluating novel anti-pruritic interventions or comparing the efficacy of genetic versus pharmacological NPR1 blockade [1].

Cellular Signaling Studies Requiring Clean, Non-Competitive NPR1 Inhibition

In vitro experiments investigating NPR1-mediated cGMP signaling or cross-talk with other pathways benefit from JS-11's non-competitive mechanism, which ensures complete receptor inhibition regardless of fluctuating endogenous NPPB levels [1]. The compound's selectivity over adenylate cyclases further reduces the risk of confounding cAMP-mediated effects, providing a cleaner pharmacological tool than less selective guanylyl cyclase inhibitors [1].

Comparative Pharmacology and Tool Compound Benchmarking

JS-11 serves as an essential benchmark for evaluating novel NPR1 antagonists due to its well-characterized in vitro potency (IC50 = 1.9 μM), defined mechanism of action (non-competitive), and validated in vivo pharmacokinetic profile [1]. Its lack of cytotoxicity at functional concentrations and defined off-target liability profile (SafetyScreen44 panel) provide a robust reference point for head-to-head comparisons [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JS-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.